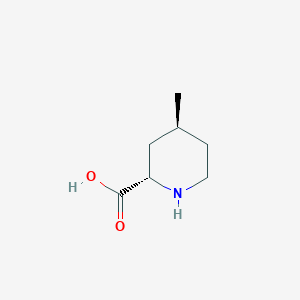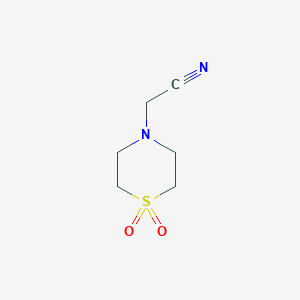
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
説明
“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is an organic compound with the molecular formula C7H11NO2 . It is a member of the tetrahydropyridine family, which has been the subject of significant research interest due to their presence in both natural products and synthetic pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydropyridine ring with a methyl ester group at the 4-position . The IUPAC Standard InChI for this compound is InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 177.63 . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Chemical Synthesis and Catalysis : Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is used in chemical synthesis. For example, Zhu, Lan, and Kwon (2003) described the synthesis of highly functionalized tetrahydropyridines using a phosphine-catalyzed annulation process. This method allows for the creation of complex organic compounds with high regioselectivity and diastereoselectivities, contributing significantly to the field of organic chemistry and pharmaceuticals (Zhu, Lan, & Kwon, 2003).
- (2005) reviewed the chemistry and pharmacology of THP derivatives, highlighting their biological activity and potential as drug candidates. Their research emphasizes the importance of THP structures in drug design, particularly in relation to their neurotoxic properties and potential therapeutic applications (Mateeva, Winfield, & Redda, 2005).
- Neurological Research : Tetrahydropyridine derivatives, including this compound, have been extensively studied in the context of neurological disorders. Langston (1985) and other researchers have explored the role of these compounds in Parkinson's disease, particularly in relation to the biological effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is structurally similar. This research has led to a better understanding of dopamine and the nigrostriatal system, as well as the development of animal models for Parkinson's disease research (Langston, 1985).
Safety and Hazards
“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
The future research directions for “Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. There is potential for these compounds to serve as lead compounds in drug discovery and design .
特性
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,8H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXHMHSOCHRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


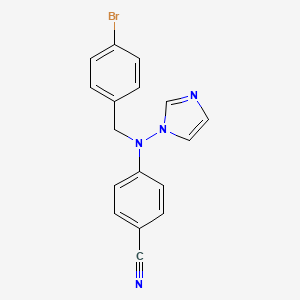
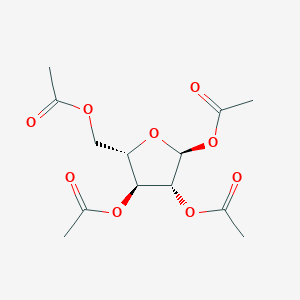
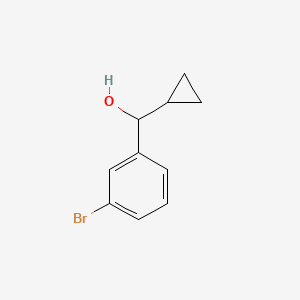
![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)

![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)
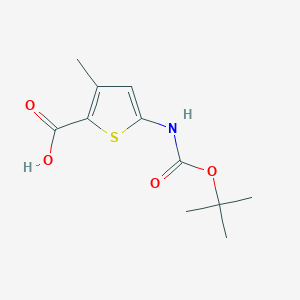
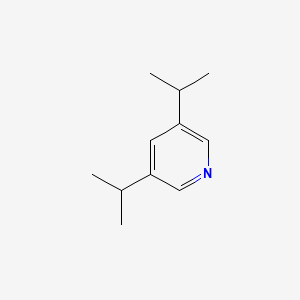


![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)
